molecular formula C13H15NO4 B1198854 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 352208-42-5

1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1198854
M. Wt: 249.26 g/mol
InChI Key: HUZIUKRMHVQZMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid often involves complex reactions that yield significant insights into the reactivity of similar molecular frameworks. For instance, Huang et al. (1987) described a synthesis pathway for 1-(4-Methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid (CI-933), a compound with a similar structure, highlighting the use of bromo[1-14C]acetic acid as the starting material in radiolabeling studies (Huang, 1987).

Molecular Structure Analysis

The molecular structure of compounds structurally related to 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid has been elucidated using X-ray crystallography and other analytical techniques. Banerjee et al. (2002) investigated the structure and conformation of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, revealing an essentially planar methoxyphenyl ring linked to an oxo-pyrrolidine moiety (Banerjee et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving similar compounds indicate a range of reactivities that can be inferred for 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid. For example, the study by Yoo et al. (1990) on the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters offers insights into the potential reactions and stability of methoxybenzyl-protected compounds under oxidative conditions (Yoo, Kim Hye, & Kyu, 1990).

Physical Properties Analysis

The physical properties of compounds with structural similarities to 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure analysis of related compounds, as demonstrated by Wang et al. (2009), provides valuable data on molecular conformation and intermolecular interactions (Wang et al., 2009).

Scientific Research Applications

1. Odor Detection and Mixture Summation

1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is investigated for its interaction with homologous carboxylic acids and its role in odor detection and mixture summation. The detection of mixtures and how they are perceived in relation to their unmixed components vary with the similarity in carbon-chain length. Such studies contribute to our understanding of how complex smells are detected and processed, particularly in the food and beverage industry (Miyazawa et al., 2009).

2. Metabolism and Excretion Kinetics

Research explores the metabolism and excretion kinetics of fragrance compounds, including 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Studies in this area help in the development of biomonitoring methods for assessing exposure to these compounds in the general population. This is particularly relevant for consumer safety and understanding the environmental impact of synthetic fragrances (Scherer et al., 2017).

3. Biochemical Markers and Diagnosis

The compound is also studied in the context of its biochemical markers and diagnostic potential. For example, understanding the biochemical hallmarks of certain deficiencies and how 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid or its derivatives interact can lead to more reliable diagnostic strategies for various inborn errors and diseases (Bräutigam et al., 1998).

4. Environmental and Health Monitoring

Studies involving 1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also focus on environmental exposure and health monitoring. For instance, understanding the extent of environmental exposure to certain pesticides and the potential developmental neurotoxicants in children and the general population is crucial for public health policy and regulatory decisions. This includes monitoring the presence of metabolites in urine as direct indicators of exposure (Ueyama et al., 2022).

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-11-5-3-2-4-9(11)7-14-8-10(13(16)17)6-12(14)15/h2-5,10H,6-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZIUKRMHVQZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343607
Record name 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

352208-42-5
Record name 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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